4-Ethylsulfanyl-butylamine
Description
4-Ethylsulfanyl-butylamine is a primary amine compound with the molecular formula C6H15NS and a molecular weight of 133.26 g/mol. This compound is characterized by the presence of an ethylsulfanyl group attached to a butylamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-ethylsulfanylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBIKGTDBLWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylsulfanyl-butylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of butylamine with an ethylsulfanyl halide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylsulfanyl-butylamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding butylamine as the major product.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Butylamine.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
4-Ethylsulfanyl-butylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethylsulfanyl-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The primary amine group allows it to form hydrogen bonds and ionic interactions with target molecules, facilitating its role as an inhibitor or activator in various biochemical pathways .
Comparison with Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the ethylsulfanyl group.
4-Phenylbutylamine: Contains a phenyl group instead of an ethylsulfanyl group, leading to different chemical properties and applications
Uniqueness: 4-Ethylsulfanyl-butylamine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar amines.
Biological Activity
4-Ethylsulfanyl-butylamine is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an ethylsulfanyl group attached to a butylamine backbone. This unique structure contributes to its reactivity and biological properties.
- Molecular Formula : C₇H₁₉NS
- Molecular Weight : 159.30 g/mol
The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group enhances the compound's binding affinity and specificity, allowing it to modulate various biochemical pathways. The primary amine group facilitates hydrogen bonding and ionic interactions with target molecules, which can result in either inhibition or activation of biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could be beneficial in therapeutic contexts.
- Cell Proliferation : Preliminary studies suggest that it may influence cell proliferation rates in certain cancer cell lines, indicating potential anti-cancer properties.
- Neurotransmitter Modulation : There is evidence suggesting that this compound may affect neurotransmitter systems, potentially influencing mood and behavior.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor in biochemical assays | |
| Anti-Cancer Properties | Influences proliferation in cancer cell lines | |
| Neurotransmitter Effects | Modulates neurotransmitter systems |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Enzyme Interaction Study : A study demonstrated that this compound could inhibit a specific enzyme involved in metabolic pathways, suggesting its utility as a lead compound for drug development.
- Cancer Cell Line Analysis : Research involving various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent.
- Neuropharmacological Assessment : In vivo studies indicated that administration of this compound influenced behavior in animal models, suggesting possible applications in treating mood disorders.
Comparative Analysis
When compared to similar compounds such as butylamine and 4-phenylbutylamine, this compound demonstrates unique properties due to the ethylsulfanyl group. This structural difference enhances its reactivity and biological activity.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Butylamine | Primary amine without ethylsulfanyl group | Limited biological activity |
| 4-Phenylbutylamine | Contains a phenyl group | Different chemical properties |
| This compound | Ethylsulfanyl group enhances reactivity | Diverse biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
